molecular formula C6H4F2IN B074690 3,5-Difluoro-4-iodoaniline CAS No. 1542-34-3

3,5-Difluoro-4-iodoaniline

Cat. No. B074690
CAS RN: 1542-34-3
M. Wt: 255 g/mol
InChI Key: CHXXMQJPYOKYSB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodoaniline is a halogenated aromatic compound . It has a thiol group and is synthesized by the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid .


Synthesis Analysis

The synthesis of this compound involves the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H4F2IN . The molecular weight is 255.01 .


Chemical Reactions Analysis

The chemical reactions of this compound involve the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.01 .

Scientific Research Applications

  • Nephrotoxicity of Haloanilines : 3,5-Difluoroaniline, a compound closely related to 3,5-Difluoro-4-iodoaniline, has been studied for its nephrotoxic effects. It was found to be the least potent nephrotoxicant among 3,5-dihaloanilines in vitro, suggesting its relative safety compared to other haloanilines (Hong et al., 2000).

  • Synthesis and Reactions of Halopyridines : Research on the synthesis and reactions of 3,5-dichlorodifluoro-4-iodopyridine, which is structurally related to this compound, provided insights into the preparation of complex molecular structures that can be useful in developing novel compounds for various applications (Banks et al., 1977).

  • Color Change in Molecular Complexes : A study involving 4-iodoaniline demonstrated that combining it with other molecular components can lead to color changes in the resulting crystals, indicating potential applications in the development of molecular materials that respond to specific conditions (Jones et al., 2014).

  • Synthesis of Azetidinones and Amino-sugars : Research on the synthesis of 3,3-difluoro-2-azetidinones, which may include similar processes used in synthesizing compounds related to this compound, explored the creation of complex molecules with potential applications in pharmaceuticals (Taguchi et al., 1988).

  • Cyclocarbonylation of Iodoanilines : The palladium-catalyzed cyclocarbonylation of o-iodoanilines, closely related to this compound, has been studied, indicating potential applications in synthesizing complex organic compounds (Larksarp and Alper, 1999).

Safety and Hazards

The safety and hazards associated with 3,5-Difluoro-4-iodoaniline include the need to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

properties

IUPAC Name

3,5-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXXMQJPYOKYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514342
Record name 3,5-Difluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1542-34-3
Record name 3,5-Difluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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